Ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate
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Overview
Description
Ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate is an organic compound with the molecular formula C₁₄H₁₈O₃. It is characterized by its α,β-unsaturated ester structure, which includes a hydroxyl group, a phenyl group, and a double bond conjugated to the ester carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate
- Ethyl 3-methyl-5-phenylpent-2-enoate
- Ethyl 5-hydroxy-3-methyl-5-phenyl-2-pentenoate
Comparison: Ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
CAS No. |
57003-46-0 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,10,13,15H,3,9H2,1-2H3 |
InChI Key |
RLSWQYHOAFNXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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